2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
Description
2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring two distinct substituents: a 2-phenoxyethyl group attached to the nitrogen atom of the benzodiazole core and an azepan-1-ylmethyl group at the 2-position. The phenoxyethyl moiety enhances lipophilicity, which may influence membrane permeability and bioavailability.
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-1-(2-phenoxyethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-2-9-15-24(14-8-1)18-22-23-20-12-6-7-13-21(20)25(22)16-17-26-19-10-4-3-5-11-19/h3-7,10-13H,1-2,8-9,14-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFUMBLRARXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Azepane Ring: The final step is the nucleophilic substitution of the benzodiazole derivative with azepane, typically using a strong base like sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azepane or phenoxyethyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Research indicates that derivatives of benzodiazoles, including this compound, display a range of pharmacological activities:
- Antimicrobial Activity : Exhibits efficacy against various pathogens.
- Anticancer Properties : Investigated for targeting specific cancer pathways.
- Neuroprotective Effects : Potential for treating neurodegenerative diseases and depression.
Applications in Medicinal Chemistry
The compound has several promising applications in medicinal chemistry:
- Therapeutic Development : Explored as a potential drug candidate for various diseases due to its bioactive properties.
- Building Block for Complex Molecules : Used in the synthesis of more complex pharmaceutical agents.
- Research Tool in Biological Studies : Acts as a probe for studying biological mechanisms and pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azepane ring and phenoxyethyl group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on substituent variations at the benzodiazole core:
Key Observations :
- Azepane vs. Smaller Rings : The seven-membered azepane in the target compound offers greater conformational flexibility compared to six-membered piperidine rings (e.g., in ’s 2dag) or rigid substituents like ethenyl groups (CAS 685097-05-6). This flexibility may enhance binding to targets requiring induced-fit interactions .
- Phenoxyethyl vs.
- Electronic Effects: Unlike sulfonylpyridinyl groups in ’s prazole derivatives, the azepane and phenoxyethyl substituents are electron-donating, which may alter binding to redox-sensitive targets .
Comparison of Methods :
- Efficiency : Click chemistry () offers superior regioselectivity (>95% yield) compared to traditional alkylation/Mannich reactions.
- Scalability : Solid-phase synthesis () enables rapid generation of libraries, whereas solution-phase methods (e.g., for the target compound) may require purification steps .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Triazole-containing analogs () exhibit higher solubility due to hydrogen-bonding capacity, which may limit their CNS penetration compared to the target compound .
Biological Activity
The compound 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 299.39 g/mol
- CAS Number : Not specifically listed but related compounds are cataloged under various identifiers.
Research indicates that benzodiazoles, including the compound in focus, may exert their biological effects through several mechanisms:
- Receptor Modulation : Many benzodiazoles act as modulators of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS) .
- Anticancer Activity : Some derivatives have shown promise in targeting specific cancer pathways, particularly in prostate cancer by inhibiting androgen receptors .
- Antimicrobial Properties : Certain benzodiazole derivatives exhibit antimicrobial activity against various pathogens .
Anticancer Activity
A study focusing on benzodiazole derivatives highlighted their potential as antiandrogens in prostate cancer treatment. The compound's ability to inhibit androgen receptor activity was confirmed through in vitro assays using LNCaP prostate cancer cell lines. The results indicated significant growth inhibition in Enzalutamide-resistant variants, suggesting a promising alternative therapeutic strategy .
Antimicrobial Effects
Research has demonstrated that certain benzodiazole derivatives possess antimicrobial properties. While specific data on this compound is sparse, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
